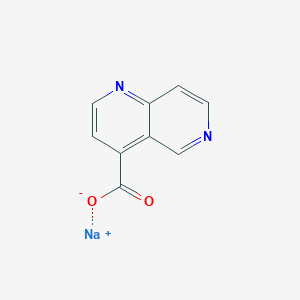

Sodium;1,6-naphthyridine-4-carboxylate

Description

Overview of Naphthyridine Chemical Scaffolds

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. nih.govmdpi.com As isomers of diazanaphthalene, they are classified into six distinct types based on the relative positions of the two nitrogen atoms within the fused ring system. rsc.org This structural arrangement imparts a rigid, planar geometry and unique electronic properties, making naphthyridine derivatives versatile building blocks in various fields of chemical science. rsc.org The reactivity and chemical behavior of naphthyridines show similarities to quinolines, and they can undergo a range of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for extensive functionalization. nih.gov The inherent properties of the naphthyridine core have made it a subject of significant interest in medicinal chemistry, materials science, and organic synthesis.

Significance of 1,6-Naphthyridine (B1220473) Systems in Academic Chemical Research

Among the six isomers, the 1,6-naphthyridine scaffold has emerged as a particularly significant structure in academic and industrial research. It is often referred to as a "privileged scaffold" in medicinal chemistry, as its framework is present in numerous natural products and biologically active molecules. nih.govmdpi.com A notable example includes aaptamine (B1664758) and its derivatives, which are 1,6-naphthyridine alkaloids isolated from marine sponges of the Aaptos genus and have been investigated for their diverse biological activities. mdpi.com

In synthetic chemistry, numerous methods have been developed for the construction of the 1,6-naphthyridine core, ranging from classical cyclization reactions to modern multi-component and acid-mediated strategies. rsc.orgresearchgate.netacs.org The burgeoning interest in these systems stems from the wide array of pharmacological activities exhibited by their derivatives. Research has demonstrated that compounds incorporating the 1,6-naphthyridine motif possess potent anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Specifically, they have been investigated as inhibitors of critical biological targets such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in the progression of certain cancers. researchgate.net This broad utility underscores the importance of the 1,6-naphthyridine system as a foundational structure for the development of novel therapeutic agents.

Scope and Research Focus on Sodium;1,6-naphthyridine-4-carboxylate

This article focuses specifically on the chemical compound this compound. This molecule combines the structurally significant 1,6-naphthyridine core with a carboxylate group at the 4-position, presented as its sodium salt. The parent molecule, 1,6-naphthyridine-4-carboxylic acid, has the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . chemscene.com

The conversion of a parent carboxylic acid to its sodium salt is a common and critical strategy in pharmaceutical chemistry. nih.govlibretexts.org This transformation is typically employed to enhance the aqueous solubility of an organic compound. libretexts.org Carboxylic acids often have limited solubility in water, which can hinder their formulation and bioavailability. By reacting the acid with a strong base like sodium hydroxide, a highly polar, ionic carboxylate salt is formed, which is generally much more soluble in water. libretexts.org This improved solubility can be advantageous for developing potential therapeutic agents. Therefore, the research focus on this compound is predicated on the combination of a biologically relevant scaffold (1,6-naphthyridine) with a functional group (sodium carboxylate) that imparts favorable physicochemical properties for potential research applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,6-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOFYOOBBBZEEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;1,6 Naphthyridine 4 Carboxylate and Its Derivatives

Classical Synthetic Approaches to 1,6-Naphthyridine (B1220473) Core Structures

Traditional methods for synthesizing the quinoline (B57606) and naphthyridine frameworks have been established for over a century and rely on the cyclization of acyclic precursors. These methods, while foundational, often require harsh reaction conditions.

Friedländer Reaction and its Derivatives for Naphthyridine Synthesis

The Friedländer synthesis is a fundamental reaction that condenses a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group to form quinoline derivatives. wikipedia.org This methodology has been adapted for the synthesis of naphthyridines, including the 1,6-isomer. researchgate.net

A common variation involves an acid-mediated intramolecular Friedel–Crafts-type reaction. rsc.org This approach is a key strategy for constructing the benzo[b] acs.orgthieme-connect.denaphthyridine scaffold. nih.govrsc.org In these syntheses, precursors such as 4-(arylamino)nicotinonitriles can undergo cycloaromatisation mediated by acids like CF3SO3H or H2SO4. rsc.org The cyano group, in this case, acts as a one-carbon synthon to complete the ring system, yielding fused polycyclic 1,6-naphthyridin-4-amines. rsc.org This method is advantageous as it can proceed under mild conditions, sometimes at room temperature, and can be performed on a gram scale with good to excellent yields. rsc.orgrsc.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| 4-(phenylamino)nicotinonitrile | CF3SO3H, CH2Cl2 | Benzo[b] acs.orgthieme-connect.denaphthyridin-4-amine | 95% | rsc.org |

| 4-((4-methoxyphenyl)amino)nicotinonitrile | CF3SO3H, CH2Cl2 | 8-methoxybenzo[b] acs.orgthieme-connect.denaphthyridin-4-amine | 98% | rsc.org |

| 4-((naphthalen-1-yl)amino)nicotinonitrile | H2SO4 | Naphtho[1',2':5,6]pyrido[2,3-b] acs.orgthieme-connect.denaphthyridin-8-amine | 80% | rsc.org |

Skraup Synthesis and Related Cyclization Protocols

The Skraup synthesis is a classical, albeit often aggressive, method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgiipseries.org This reaction has been successfully applied to the synthesis of 1,6-naphthyridine. researchgate.netacs.org The typical precursor for the 1,6-naphthyridine core is 4-aminopyridine (B3432731). acs.org

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the aromatic naphthyridine ring system. iipseries.org The original Skraup reaction is known for being violently exothermic, but subsequent modifications have allowed for the preparation of 1,6-naphthyridine in modest yields under more controlled conditions. acs.org For instance, using 4-aminopyridine-N-oxide as the starting material yields 1,6-naphthyridine-N-oxide, which is then reduced to the final product. acs.org The Skraup reaction is generally limited to specific isomers, with 1,5-, 1,6-, and 1,8-naphthyridines being accessible through this route. thieme-connect.de

Knorr, Combes, and Conard-Limpach Reaction Pathways

The Knorr, Combes, and Conrad-Limpach syntheses are established methods primarily for the preparation of quinoline and hydroxyquinoline derivatives. iipseries.orgquimicaorganica.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures, kinetically controlled) or 2-hydroxyquinolines (at higher temperatures, thermodynamically controlled). quimicaorganica.orgwikipedia.org

The Knorr quinoline synthesis specifically converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. iipseries.org

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of an adduct formed between an aniline (B41778) and a β-diketone. iipseries.org

While direct applications of these named reactions to form the basic 1,6-naphthyridine-4-carboxylate are not as commonly cited as the Friedländer or Skraup syntheses, related protocols are employed. For example, the Niementowski reaction, which is mechanistically related to the Conrad-Limpach pathway, has been used to synthesize derivatives of the benzo[b] acs.orgthieme-connect.denaphthyridine system. mdpi.com In one study, N-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgthieme-connect.denaphthyridines were synthesized via the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. mdpi.com

Meth-Cohn and Other Established Syntheses for 1,6-Naphthyridines

The Meth-Cohn quinoline synthesis is a versatile method that involves treating an acylanilide with Vilsmeier's reagent (formed from phosphorus oxychloride and dimethylformamide) to generate 2-chloro-3-substituted quinolines. chemistry-online.com This reaction proceeds via an intramolecular cyclization onto the aniline ring. While it is a powerful tool for quinoline synthesis, its application to produce the 1,6-naphthyridine core is not as widely documented in comparison to other classical methods.

Other established routes often involve the construction of one pyridine (B92270) ring onto a pre-existing pyridine ring. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from a preformed 4-chloropyridine (B1293800) bearing an ester group, which is reacted with an amine and subsequently condensed with an acetate (B1210297) derivative. nih.gov Alternatively, a preformed 4-aminopyridine derivative containing a functional group like a nitrile, aldehyde, or ester at the 3-position can be cyclized by reacting it with compounds like diethyl malonate or malonamide. mdpi.com For instance, condensing 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide affords a 1,6-naphthyridin-2(1H)-one derivative with an amino group at the C4 position. nih.govmdpi.com

Advanced and Green Synthetic Strategies for 1,6-Naphthyridine Carboxylates

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and rapid methodologies. These strategies often involve alternative energy sources or catalytic systems to improve yields and reduce waste.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rroij.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. rroij.comdavidpublisher.com This technology has been successfully applied to the synthesis of various 1,6-naphthyridine derivatives.

This green chemistry approach allows for rapid and efficient one-pot, multi-step reactions. rsc.orgresearchgate.net For example, a microwave-assisted, copper-catalyzed, one-pot reaction starting from 2-(N-propargylamino)benzaldehydes and arylamines has been developed to access functionalized dibenzo[b,h] acs.orgthieme-connect.denaphthyridines in high yields (up to 96%). rsc.org This sequential reaction constructs two new heterocyclic rings and three new bonds in a single operation. rsc.org The process tolerates a variety of substituents and is completed in a much shorter time than conventional methods. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-(N-propargylamino)benzaldehydes, arylamines | CuI, Microwave | Dibenzo[b,h] acs.orgthieme-connect.denaphthyridines | up to 96% | rsc.org |

| 2-(4-cyano-3-pyridyl) propionitrile (B127096) (multi-step) | HBr, NaNO2, N2H4·H2O, CuSO4, Microwave | 4-methyl-2,6-naphthyridine | High | rroij.com |

| Pyridine-2,6-dicarbohydrazide, 1-naphthyl isothiocyanate | DMF, Microwave | 2,6-di(naphthalene thioureido carbamino)pyridine | High | davidpublisher.com |

Catalyst-Free and Environmentally Benign Synthesis Protocols

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances. For the synthesis of 1,6-naphthyridine derivatives, several catalyst-free and environmentally benign methods have emerged, often utilizing water as a solvent or solvent-free conditions.

One notable approach involves a three-component reaction between an aromatic aldehyde, an amine (such as naphthalene-2-amine or naphthalen-1-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net This method proceeds without a catalyst to form fused tetracyclic heterocycles containing the 1,6-naphthyridine core. Similarly, catalyst-free domino reactions have been established for synthesizing indeno[1,2-b] researchgate.netnih.govnaphthyridine-1,10(2H)-dione derivatives through a microwave-assisted reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water. researchgate.net

Solvent-free, or "neat," reaction conditions also represent a significant green methodology. researchgate.net For instance, a convenient one-pot multicomponent synthesis of highly functionalized researchgate.netnih.gov-naphthyridines has been developed under solvent-free conditions, offering advantages like short reaction times and no toxic byproducts. researchgate.net Another eco-friendly technique is grindstone chemistry, where reactants are simply ground together in a mortar at room temperature, avoiding the need for solvents and catalysts altogether. dntb.gov.ua Furthermore, protocols using ultrasound irradiation in water have proven effective for creating fused naphthyridine structures, highlighting the versatility of green chemistry in this field. researchgate.net

| Method | Reactants | Conditions | Key Features |

| Three-Component Reaction | Aromatic aldehyde, Amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Catalyst-free, Reflux | High yields of fused tetracyclic systems. researchgate.net |

| Microwave-Assisted Domino Reaction | 4-aminopyridin-2(1H)-ones, Aldehydes, 1H-indene-1,3(2H)-dione | Catalyst-free, Water, Microwave | Synthesis of fused indeno researchgate.netnih.govnaphthyridine diones. researchgate.net |

| Solvent-Free MCR | Various aldehydes, amines, and active methylene (B1212753) compounds | Solvent-free, [Et3NH][HSO4] (as ionic liquid) | Avoids toxic organic solvents and anhydrous conditions. researchgate.net |

| Ultrasound Irradiation | 2-hydroxy-1,4-naphthoquinone, Aromatic amine, Formaldehyde | Catalyst-free, Water, Ultrasound | Environmentally benign with easy work-up for fused systems. researchgate.net |

Multi-Component Reactions for Expedited 1,6-Naphthyridine Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and energy consumption. Several MCRs have been developed for the rapid synthesis of the 1,6-naphthyridine scaffold and its derivatives. researchgate.netresearchgate.netbohrium.com

A prominent example is the pseudo-four-component reaction involving malononitrile (B47326), aromatic aldehydes, and 2′-hydroxyacetophenone derivatives in the presence of a nanocatalyst in water to form chromeno researchgate.netnih.govnaphthyridines. researchgate.net Another MCR strategy synthesizes functionalized 1,6-naphthyridines from benzaldehydes, malononitrile, and 4-aminocumarin in water at room temperature, utilizing a recyclable magnetic nanocatalyst. bohrium.com These reactions are often characterized by high atom economy, high yields, and simple work-up procedures. bohrium.com

The versatility of MCRs also allows for the creation of diverse libraries of compounds for biological screening. For instance, a one-pot approach can be used for the regioselective tandem synthesis of various fused naphthyridines from o-alkynylaldehydes and arylamines with tethered nucleophiles. researchgate.net

| MCR Type | Reactants | Catalyst/Solvent | Product Type |

| Pseudo-Four-Component | Malononitrile, Aromatic aldehydes, 2′-hydroxyacetophenone derivatives | γ-Fe2O3@SiO2-linker-L-histidine / Water | Chromeno researchgate.netnih.govnaphthyridines researchgate.net |

| Three-Component | Benzaldehydes, Malononitrile, 4-Aminocumarin | SiO2/Fe3O4@MWCNTs / Water | Fused 1,6-Naphthyridines bohrium.com |

| Three-Component | Isatin, Malononitrile, 3-Aminopyrazole | None / Water ("on-water") | Benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridines rsc.orgnih.gov |

| ABB' Type Coupling | 4-Aminopyridine, Cyclic enol ethers | Camphor (B46023) sulfonic acid | Pyrano and Furano naphthyridines ekb.egresearchgate.net |

Tandem Nitrile Hydration/Cyclization and Ditriflation Strategies for Diversification

A highly effective and modern strategy for creating diverse 1,6-naphthyridine derivatives involves a tandem reaction sequence followed by a powerful diversification step. acs.orgnih.gov This method begins with a tandem nitrile hydration/cyclization procedure to construct a 1,6-naphthyridine-5,7-dione core under mild conditions. acs.orgnih.gov This key intermediate serves as a versatile platform for further functionalization.

The subsequent step involves the ditriflation of the dione (B5365651) intermediate. This process converts the hydroxyl groups of the tautomeric form of the dione into highly reactive triflate groups, yielding 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov These ditriflate compounds are bench-stable yet possess two excellent leaving groups, making them ideal for a wide range of cross-coupling and substitution reactions. acs.org

This strategy allows for the rapid and regioselective introduction of various substituents at the C5 and C7 positions. acs.org By carefully selecting coupling partners and reaction conditions, a diverse array of functionalities can be installed in a one-pot, difunctionalization process. This includes C-C bond-forming reactions like Suzuki and Negishi cross-couplings, as well as C-N and C-O bond formations through Buchwald amination and etherification, respectively. acs.org This approach provides expedited access to novel and highly substituted 1,6-naphthyridines, which is of significant interest for medicinal chemistry applications. acs.org

Regioselective Synthesis of 1,6-Naphthyridine-4-carboxylate Scaffold

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted heterocyclic compounds. For the 1,6-naphthyridine system, controlling the position of functional groups, particularly the carboxylate at C4, is essential for developing compounds with specific properties.

Strategies for Carboxylate Functionalization at Position 4

The introduction of a carboxylate or a related functional group at the C4 position of the 1,6-naphthyridine ring often involves cyclization strategies where one of the precursors already contains the necessary carbon framework. For example, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved by condensing 4-aminonicotinic acid with diethyl malonate, which results in a 4-hydroxy substituted product that is tautomeric with a 4-oxo system. mdpi.com This "oxo" group can be a precursor to other functionalities.

A robust and scalable approach has been developed for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. researchgate.net This sequence involves addition, acidolysis, and cyclocondensation to yield the 4-one scaffold, which is closely related to the 4-carboxylate structure.

Furthermore, an efficient five-step synthesis of a trisubstituted 1,6-naphthyridone, a key intermediate for certain inhibitors, starts from acetonedicarboxylate. nih.govresearchgate.net This multi-step process ultimately leads to a highly functionalized core that can be further modified, for instance, through a highly regioselective Suzuki coupling to introduce aryl groups. nih.govresearchgate.net

Stereoselective Approaches to Substituted 1,6-Naphthyridine Systems

The development of stereoselective methods for synthesizing chiral 1,6-naphthyridine derivatives is an area of growing interest, particularly for applications in medicinal chemistry where stereochemistry can be crucial for biological activity.

One demonstrated approach involves the diastereoselective synthesis of fused pyrano and furano naphthyridine derivatives. ekb.egresearchgate.net This is achieved through a multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA). The reaction primarily yields the cis diastereomer in high yields. ekb.egresearchgate.net Interestingly, the diastereoselectivity can be shifted towards the trans isomer by the addition of water as a reagent, showcasing a controllable stereoselective process. ekb.egresearchgate.net While this example pertains to a fused system, the principles of controlling stereochemistry during the formation of new rings annulated to the naphthyridine core are significant.

Synthesis of Fused and Annulated 1,6-Naphthyridine Carboxylate Architectures

Fusing additional rings onto the 1,6-naphthyridine carboxylate scaffold creates structurally complex and rigid polycyclic architectures. These compounds are of interest for their potential applications in materials science and as scaffolds for new therapeutic agents. nih.govresearchgate.net

A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed using an acid-mediated intramolecular Friedel–Crafts-type reaction. nih.govrsc.orgresearchgate.net This protocol utilizes 4-(arylamino)nicotinonitriles as precursors, where the cyano group acts as a synthon for the annulated ring's formation. rsc.org Although this method yields an amine at the 4-position, it provides a valuable template for accessing fused systems that could be further modified to introduce a carboxylate group.

The synthesis of benzo[b] researchgate.netnih.govnaphthyridine derivatives is another important area. These can be prepared through condensation reactions of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. mdpi.comnih.gov This method, a variation of the Niementowski reaction, provides a direct route to the tetracyclic benzo-fused system, which can then be further functionalized. mdpi.com

| Fused System | Synthetic Strategy | Precursors | Key Features |

| Polycyclic 1,6-Naphthyridin-4-amines | Intramolecular Friedel–Crafts Cycloaromatisation | 4-(Arylamino)nicotinonitriles | Mild, acid-mediated (CF3SO3H or H2SO4), scalable. nih.govrsc.orgresearchgate.net |

| Benzo[b] researchgate.netnih.govnaphthyridines | Niementowski Reaction | Anthranilic acids, 1-Alkylpiperidine-4-ones | Direct formation of the tetracyclic core. mdpi.comnih.gov |

| Indeno[1,2-b] researchgate.netnih.govnaphthyridines | Microwave-Assisted Domino Reaction | 4-Aminopyridin-2(1H)-ones, Aldehydes, 1H-indene-1,3(2H)-dione | Catalyst-free, performed in water. researchgate.net |

| Naphtho researchgate.netnih.govnaphthyridines | Three-Component Reaction | Aromatic aldehyde, Naphthylamine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Catalyst-free synthesis of fused systems. researchgate.net |

Benzo[b]mdpi.comresearchgate.netnaphthyridine Derivatives

The synthesis of benzo[b] mdpi.comresearchgate.netnaphthyridine derivatives has been approached through multi-step sequences, yielding a variety of functionalized compounds. A notable method involves the initial synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines. This is achieved by reacting anthranilic acids with 1-alkylpiperidine-4-one in the presence of phosphorus chloride. mdpi.com The reaction is typically stirred for four hours at 100 °C. mdpi.com

Further derivatization of this tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridine core allows for the introduction of various substituents. For instance, phenylethynyl groups can be introduced at the C-1 position. mdpi.com This subsequent reaction involves treating the tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridine intermediate with an appropriate phenylacetylene (B144264) in the presence of a copper iodide (CuI) catalyst and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (B95107) (THF). mdpi.com This process has led to the synthesis of novel derivatives, including those with phenylethynyl, indol-3-yl, and azocino[4,5-b]quinoline moieties. mdpi.comnih.gov Among these, certain 1-phenylethynyl analogs have demonstrated notable activity as MAO B inhibitors. mdpi.comnih.gov

The reactivity of the synthesized compounds can be influenced by the substituents present on the ring system. For example, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridine was found to be inactive in reactions with activated alkynes. mdpi.comnih.gov However, the presence of an electron-withdrawing substituent at the C-8 position enabled the reaction to proceed. mdpi.comnih.gov

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Anthranilic acids, 1-alkylpiperidine-4-one | Phosphorus chloride | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines | mdpi.com |

| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines | Phenylacetylene, CuI, DIAD, THF | 1-Phenylethynyl-tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines | mdpi.com |

Chromeno[4,3,2-de]mdpi.comresearchgate.netnaphthyridine Derivatives

The synthesis of the tetracyclic chromeno[4,3,2-de] mdpi.comresearchgate.netnaphthyridine system has been effectively achieved through oxidative cyclization. nih.gov This method utilizes 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines as precursors. nih.gov The reaction is conducted in formic acid, which serves as a favorable protic polar medium for the cyclization. nih.gov Optimal yields, ranging from 61-85%, were obtained by refluxing the starting material in formic acid for two hours. nih.gov It was observed that electron-donating groups on one part of the molecule slightly decreased the yields, while their presence in another position increased them, suggesting a mesomeric effect on the amino group during the cyclization process. nih.gov

An alternative one-pot synthesis has also been reported, starting from 4-chlorocoumarin-3-carbaldehyde and malononitrile in the presence of piperidine. researchgate.net This reaction unexpectedly yields a crystalline piperidinium (B107235) salt of a novel tetracyclic chromeno[4,3,2-de]-1,6-naphthyridine-2-carboxylic acid, rather than the anticipated product of a "tert-amino effect". researchgate.net The structure of the resulting piperidinium salt and its corresponding acidic form were confirmed through various spectral methods and X-ray crystallographic analysis. researchgate.net

| Starting Materials | Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Oxidative Cyclization | Formic acid, reflux for 2h | 61-85% | nih.gov |

| 4-chlorocoumarin-3-carbaldehyde, malononitrile | One-pot reaction | Piperidine | Not specified | researchgate.net |

Indazolo[6,7-b]mdpi.comresearchgate.netnaphthyridine Derivatives

A straightforward and efficient method for the synthesis of indazolo[6,7-b] mdpi.comresearchgate.netnaphthyridine derivatives has been developed. researchgate.netresearchgate.net This approach involves a one-pot reaction that combines aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and 6-nitro-1H-indazole through in-situ reduction and cyclization reactions. researchgate.netresearchgate.net This methodology has been utilized to create a series of derivatives, designated 4a-4j, by varying the aromatic aldehyde used in the reaction. researchgate.netresearchgate.net The same principle has been applied to synthesize the isomeric indazolo[5,4-b] mdpi.comresearchgate.netnaphthyridine derivatives by using 5-nitro-1H-indazole instead. researchgate.net The reaction products were purified by crystallization from DMF. researchgate.net

| Starting Materials | Method | Key Feature | Product Series | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, 6-nitro-1H-indazole | One-pot, three-component reaction | In-situ reduction and cyclization | 4a-4j | researchgate.netresearchgate.net |

Reaction Mechanisms and Chemical Transformations of Sodium;1,6 Naphthyridine 4 Carboxylate

Functionalization and Derivatization Strategies

Electrophilic Aromatic Substitution (SEAr) reactions, common for electron-rich aromatic systems, are generally difficult to perform on the 1,6-naphthyridine (B1220473) nucleus. wikipedia.org The pyridine-like nitrogen atoms withdraw electron density from the ring system, deactivating it towards attack by electrophiles. wikipedia.org The presence of a carboxylate group at the C-4 position, which is an electron-withdrawing and deactivating group, further exacerbates this issue, making direct electrophilic substitution on Sodium;1,6-naphthyridine-4-carboxylate challenging. numberanalytics.com

However, intramolecular SEAr-type reactions, such as Friedel-Crafts annulation, have been successfully employed to construct fused polycyclic 1,6-naphthyridine systems. In these cases, the electrophilic partner is tethered to the molecule, and the reaction is driven by the formation of a stable polycyclic aromatic product. For instance, 4-(arylamino)nicotinonitrile precursors can undergo acid-mediated cycloaromatization, where a tethered aryl ring acts as the nucleophile, attacking an activated nitrile group to form a new ring fused to the 1,6-naphthyridine scaffold. nih.govresearchgate.net This strategy highlights that while intermolecular SEAr is unfavorable, intramolecular variants can be effective for elaborating the core structure. nih.govresearchgate.net

The electron-deficient character of the 1,6-naphthyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. libretexts.orglibretexts.org This reactivity is particularly pronounced when a good leaving group, such as a halogen or a triflate, is present at a position activated by the ring nitrogens.

Halogen atoms on the 1,6-naphthyridine core serve as effective leaving groups that can be displaced by a variety of nucleophiles. The rate of these displacement reactions is enhanced by the electron-withdrawing nature of the bicyclic heteroaromatic system. libretexts.org For example, studies on the related 3-chloro-4-cyanobenzo[b] researchgate.netnih.govnaphthyridine system have shown that the chlorine atom can be displaced by S-, C-, and N-nucleophiles. researchgate.net While aliphatic amines readily displace the chlorine to yield 3-amino derivatives, other nucleophiles may initially form stable adducts before substitution occurs. researchgate.net This reactivity is a cornerstone for introducing diverse functional groups onto the 1,6-naphthyridine scaffold.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, and it has been successfully applied to 1,6-naphthyridine derivatives. wikipedia.orgrug.nl This reaction is particularly useful for coupling primary and secondary amines with heteroaryl halides or triflates that might be poor substrates for traditional SNAr reactions.

Recent research has demonstrated the utility of this reaction on triflate-substituted 1,6-naphthyridines. For example, 5-amino-1,6-naphthyridine-7-triflates can be coupled with various amines under palladium catalysis to generate more complex amino-substituted naphthyridines. acs.org This transformation showcases the broad applicability of modern cross-coupling methods for the derivatization of this heterocyclic core. acs.org

Table 1: Buchwald-Hartwig Amination of a 1,6-Naphthyridine-7-triflate Derivative Data sourced from a study on substituted 1,6-naphthyridines. acs.org

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 90 |

Triflate (OTf) and tosyl (OTs) groups are excellent leaving groups for nucleophilic aromatic substitution due to their ability to stabilize a negative charge. Their displacement from a 1,6-naphthyridine ring is often more facile than halogen displacement. A recently developed synthetic route to highly substituted 1,6-naphthyridines proceeds via stable but highly reactive 1,6-naphthyridine-ditriflate intermediates. acs.orgnih.gov

These ditriflates allow for selective functionalization. For instance, the C7-triflate of a 5-amino-1,6-naphthyridine-7-triflate can be selectively displaced by various nucleophiles. Etherification can be achieved by reaction with sodium phenoxide, and chlorination can be accomplished by heating with hydrochloric acid. acs.org This strategy provides a robust platform for introducing a wide array of substituents onto the 1,6-naphthyridine scaffold. acs.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds and have been effectively applied to functionalize 1,6-naphthyridine precursors. These reactions typically utilize a halo- or triflyloxy-substituted naphthyridine as the electrophilic partner.

The Suzuki coupling , which pairs an organoboron reagent with an organic halide or triflate, has been used to introduce aryl and heteroaryl groups onto the 1,6-naphthyridine core. organic-chemistry.org Similarly, the Negishi coupling utilizes a more reactive organozinc reagent to achieve C-C bond formation with high efficiency and functional group tolerance. nrochemistry.comwikipedia.org Furthermore, cyanation , the introduction of a nitrile (-CN) group, can be accomplished through palladium-catalyzed reactions using sources like zinc cyanide. researchgate.netbeilstein-journals.org

A unified study on a 5-amino-1,6-naphthyridine-7-triflate intermediate demonstrated the successful application of all three of these coupling reactions, highlighting the versatility of triflate-activated naphthyridines in modern synthetic chemistry. acs.org

Table 2: Carbon-Carbon Coupling Reactions on a 1,6-Naphthyridine-7-triflate Derivative Data sourced from a study on substituted 1,6-naphthyridines. acs.org

| Reaction Type | Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| Suzuki | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | - | Dioxane/H₂O | 100 | 70 |

| Negishi | (4-Methoxyphenyl)zinc(II) chloride | Pd(dppf)Cl₂ | - | THF | 60 | 90 |

| Negishi | (2-Thienyl)zinc(II) chloride | Pd(dppf)Cl₂ | - | THF | 60 | 85 |

| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | - | DMF | 120 | 88 |

Heteroatom Functionalization (e.g., Phosphinylation, Etherification)

The introduction of heteroatoms onto the 1,6-naphthyridine scaffold is a powerful strategy for modulating its electronic and steric properties. A key approach involves the activation of specific positions on the ring, such as C7, by converting hydroxyl groups into better leaving groups like triflates. This activation facilitates subsequent nucleophilic substitution reactions. acs.org

Research has demonstrated the utility of 1,6-naphthyridine-7-triflate intermediates as versatile building blocks for introducing a range of functionalities. These triflates readily undergo various coupling and substitution reactions, including those that install phosphorus and oxygen-based functional groups. acs.org

Phosphinylation: The C-P bond formation on the 1,6-naphthyridine core can be achieved through the reaction of a 7-triflyl naphthyridine intermediate. For instance, phosphinylation has been successfully performed, showcasing the viability of introducing phosphorus-containing moieties at the C7 position. acs.org

Etherification: Similarly, the formation of ether linkages (C-O bonds) at the C7 position is readily accomplished. The C7-triflate group can be displaced by oxygen nucleophiles to yield ether derivatives. These heteroatom substitution reactions often proceed smoothly, highlighting the versatility of activated 1,6-naphthyridine intermediates in synthetic chemistry. acs.org

| Transformation | Position | Precursor | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Phosphinylation | C7 | 5-Amino-7-triflyl naphthyridine | Heteroatom Substitution | Proceeded well, demonstrating a viable route to C-P bond formation. | acs.org |

| Etherification | C7 | 5-Amino-7-triflyl naphthyridine | Heteroatom Substitution | Successfully achieved, allowing for the introduction of ether functionalities. | acs.org |

Ring Modification and Rearrangement Pathways of 1,6-Naphthyridine Systems

The 1,6-naphthyridine skeleton can undergo significant structural changes through ring modification and rearrangement reactions. These transformations can lead to the formation of novel, often more complex, heterocyclic systems.

Rearrangement reactions, such as the Stevens rearrangement, have also been observed in the reactivity of tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridines with activated alkynes. mdpi.com Furthermore, intramolecular cyclization reactions can construct the 1,6-naphthyridine framework itself from different heterocyclic precursors. An unexpected intramolecular heterocyclization was discovered during a cyanation process, which transformed a benzothiadiazole core into a dibenzo[c,h] researchgate.netacs.orgnaphthyridine framework. researchgate.net

| Pathway | Starting System | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Ring Expansion | 1-indol-3-yl-tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridine | Acetylacetylene in isopropanol | Azocino researchgate.netekb.egquinoline (B57606) | mdpi.com |

| Rearrangement | Tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridines | Activated alkynes | Stevens rearrangement products | mdpi.com |

| Intramolecular Heterocyclization | Isoquinoline-linked Benzothiadiazole (BTD) derivatives | Cyanation conditions | Dibenzo[c,h] researchgate.netacs.orgnaphthyridine | researchgate.net |

Oxidative and Reductive Transformations of the 1,6-Naphthyridine Core

The aromatic nature of the 1,6-naphthyridine core allows for both oxidative and reductive transformations, which can be used to either introduce unsaturation (aromatization) or create saturated derivatives.

Reductive Transformations: The selective hydrogenation of the 1,6-naphthyridine ring system is a significant challenge due to the presence of two distinct pyridine (B92270) rings. However, orthogonal procedures have been developed to achieve ring-selective reduction. The hydrogenation of researchgate.netacs.org-naphthyridines can be controlled to yield either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine counterparts. acs.org This selectivity is achieved by the careful choice of catalyst systems. A homogeneous ruthenium precatalyst, [Ru(p-cymene)I2]2, tends to favor hydrogenation of one ring, while a heterogeneous palladium catalyst favors the other. acs.org Mechanistic studies suggest that the ruthenium system's selectivity is primarily governed by the electronics of the rings, whereas the palladium system is influenced by a combination of steric and electronic effects. acs.org These methods provide predictable access to partially saturated 1,6-naphthyridine scaffolds, which are prevalent in drug-like molecules. acs.org

Oxidative Transformations: The reverse reaction, the oxidation of a partially or fully reduced ring to restore aromaticity, is also a key transformation. This dehydrogenation can be considered a synthetic step towards the formation of the 1,6-naphthyridine core from its hydrogenated precursors. researchgate.net While specific studies on the 1,6-isomer are part of broader synthetic reviews, analogous transformations in other naphthyridine isomers, such as the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines using photoredox and cobalt catalysis, demonstrate the feasibility of such oxidative aromatization reactions within this class of compounds. nih.gov

| Transformation | Catalyst System | Product | Controlling Factors | Reference |

|---|---|---|---|---|

| Ring-Selective Hydrogenation (Reduction) | Homogeneous [Ru(p-cymene)I2]2 | 1,2,3,4- or 5,6,7,8-Tetrahydronaphthyridine | Ring electronics | acs.org |

| Ring-Selective Hydrogenation (Reduction) | Heterogeneous Palladium | 1,2,3,4- or 5,6,7,8-Tetrahydronaphthyridine | Steric and electronic effects | acs.org |

| Dehydrogenation (Oxidation) | General methods (e.g., Skraup synthesis) | 1,6-Naphthyridine | Reaction conditions | researchgate.net |

Coordination Chemistry of 1,6 Naphthyridine 4 Carboxylate Ligands

Ligand Design and Coordination Modes of 1,6-Naphthyridine (B1220473) Carboxylates

The design of ligands based on the 1,6-naphthyridine scaffold is rooted in the broader field of poly-pyridyl chemistry, where the arrangement of nitrogen donors is a critical determinant of the resulting complex's geometry and properties. escholarship.org The 1,6-naphthyridine framework features two nitrogen atoms in a bicyclic aromatic system. nih.gov The presence of a carboxylate group at the 4-position introduces additional coordination capabilities, transforming the ligand into a versatile N,O-donor system.

The coordination of 1,6-naphthyridine carboxylates to metal centers can occur through several modes, primarily involving the nitrogen atoms of the naphthyridine rings and the oxygen atoms of the carboxylate group. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. The carboxylate group, in particular, can exhibit a range of binding motifs. researchgate.net

Potential Coordination Modes of the Carboxylate Group:

| Coordination Mode | Description |

| Monodentate | Only one of the two oxygen atoms of the carboxylate group coordinates to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring. |

| Bidentate Bridging (syn-syn) | Both oxygen atoms of the carboxylate group bridge two different metal centers, with both metal atoms on the same side of the C-O-C plane. |

| Bidentate Bridging (syn-anti) | Both oxygen atoms of the carboxylate group bridge two different metal centers, with the metal atoms on opposite sides of the C-O-C plane. |

| Bidentate Bridging (anti-anti) | Both oxygen atoms of the carboxylate group bridge two different metal centers, with both metal atoms on opposite sides of the C-O-C plane and the carboxylate adopting a planar conformation. |

These varied coordination possibilities allow for the formation of a wide array of complex structures, from simple mononuclear species to intricate polynuclear and polymeric architectures. The interplay between the N-donor sites of the naphthyridine core and the versatile O-donor carboxylate group is a key feature of this ligand system.

Metal Complex Formation with Transition Metals

Naphthyridine-based ligands have been shown to form stable complexes with a variety of transition metals, including but not limited to ruthenium, rhodium, nickel, and copper. ntu.edu.twresearchgate.net The introduction of a carboxylate group, as in 1,6-naphthyridine-4-carboxylate, provides an additional binding site that can facilitate the formation of robust and structurally diverse metal complexes. ias.ac.in The synthesis of these complexes typically involves the reaction of the sodium salt of the ligand with a suitable transition metal salt in an appropriate solvent. ias.ac.in

The coordination geometry around the metal center is dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligands. For instance, square planar or octahedral geometries are common for many transition metal complexes. The 1,6-naphthyridine-4-carboxylate ligand can act as a bidentate or tridentate ligand, depending on whether one or both of the naphthyridine nitrogens participate in coordination along with the carboxylate group.

Examples of Transition Metal Geometries with N,O-Donor Ligands:

| Metal Ion | Typical Coordination Number | Common Geometries |

| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |

| Nickel(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |

| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal bipyramidal, Octahedral |

| Ruthenium(II/III) | 6 | Octahedral |

| Rhodium(II/III) | 4, 6 | Square planar, Octahedral |

The ability to form complexes with a range of transition metals highlights the versatility of 1,6-naphthyridine-4-carboxylate as a ligand in coordination chemistry.

Influence of the Carboxylate Group on Coordination Behavior and Electronic Properties

The presence of the carboxylate group at the 4-position of the 1,6-naphthyridine ring has a profound influence on both the coordination behavior and the electronic properties of the ligand and its metal complexes. mdpi.com As an anionic donor group, the carboxylate can neutralize the positive charge of a metal cation, leading to the formation of neutral complexes. This can affect the solubility and reactivity of the resulting compounds.

From an electronic standpoint, the carboxylate group is electron-withdrawing, which modulates the electron density of the entire aromatic system. This electronic perturbation can influence the basicity of the naphthyridine nitrogen atoms and, consequently, their affinity for metal ions. The position of the carboxylate group is crucial; its placement at the 4-position can create a "push-pull" electronic effect that may be exploited in the design of functional materials, such as those with interesting photophysical properties. nih.gov

The coordination of the carboxylate group can also induce significant changes in the infrared (IR) spectra of the complexes. The disappearance of the strong band associated with the carboxylic acid group and the appearance of new bands in the 1600-1400 cm⁻¹ region are indicative of carboxylate coordination. mdpi.com The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode. rsc.org

Supramolecular Assembly via Metal-Ligand Interactions

A key feature of ligands like 1,6-naphthyridine-4-carboxylate is their ability to act as building blocks for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.gov The bifunctional nature of the ligand, with coordination sites on both the naphthyridine and carboxylate moieties, allows it to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov

Factors Influencing Supramolecular Assembly:

| Factor | Description |

| Metal-Ligand Coordination | The primary driving force for the assembly, dictating the connectivity of the network. |

| Hydrogen Bonding | Can occur between coordinated solvent molecules, uncoordinated functional groups, or the framework itself, providing additional stability. |

| π–π Stacking | Interactions between the aromatic rings of the naphthyridine ligands can influence the packing and dimensionality of the assembly. |

| Host-Guest Interactions | The pores or channels within the supramolecular framework can accommodate guest molecules, which can further stabilize the structure. |

The rational design of ligands like 1,6-naphthyridine-4-carboxylate, therefore, opens up possibilities for creating novel supramolecular materials with tailored structures and functions. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR analysis confirms the arrangement of hydrogen atoms on the 1,6-naphthyridine (B1220473) core. While specific data for the sodium salt is not publicly available, the spectrum can be predicted based on the parent 1,6-naphthyridine and the electronic effects of the C-4 carboxylate substituent. The protons are expected to appear in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the heterocyclic rings.

The protons adjacent to the nitrogen atoms (H-2, H-5, and H-7) are anticipated to be the most deshielded, appearing at the lowest field. The introduction of the electron-withdrawing sodium carboxylate group at the C-4 position would further deshield the adjacent protons, particularly H-3 and H-5. The expected chemical shifts are based on data for the unsubstituted 1,6-naphthyridine. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Sodium;1,6-naphthyridine-4-carboxylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~9.1-9.3 | Doublet | J(H2,H3) = ~4-5 |

| H-3 | ~7.6-7.8 | Doublet | J(H3,H2) = ~4-5 |

| H-5 | ~9.3-9.5 | Singlet | - |

| H-7 | ~8.8-9.0 | Doublet of doublets | J(H7,H8) = ~6, J(H7,H5) = ~1 |

| H-8 | ~8.0-8.2 | Doublet of doublets | J(H8,H7) = ~6, J(H8,C4a) = ~1 |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Characterization

¹³C NMR spectroscopy is essential for characterizing the carbon skeleton of the molecule. The spectrum would display signals for all nine unique carbon atoms in the structure. A key feature would be the signal for the carboxylate carbon (COO⁻), which is expected to appear significantly downfield, typically in the 165–185 ppm range. The carbons adjacent to the nitrogen atoms (C-2, C-5, C-7, C-8a) would also be deshielded. The detection of carboxylate carbons can be challenging due to their lack of an attached proton and long relaxation times, which can compromise sensitivity. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~145-150 |

| C-4a | ~135-140 |

| C-5 | ~155-160 |

| C-7 | ~140-145 |

| C-8 | ~125-130 |

| C-8a | ~148-152 |

| COO⁻ | ~170-180 |

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, confirming adjacent protons. For instance, a cross-peak between the signals for H-2 and H-3 would be expected, as would correlations within the second pyridine (B92270) ring (H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away. For example, the H-5 proton would show correlations to C-4, C-4a, and C-7, while H-2 would correlate to C-3, C-4, and C-8a. These correlations are vital for piecing together the entire molecular framework. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations characteristic of the carboxylate group and the aromatic naphthyridine core. The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically found in the 1610–1550 cm⁻¹ and 1420–1300 cm⁻¹ regions, respectively. mdpi.com Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic rings (1600–1450 cm⁻¹) and aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1,6-naphthyridine derivatives is characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the conjugated heterocyclic system. rsc.orgwu.ac.th The presence of the carboxylate group, an auxochrome, is expected to influence the position and intensity of these absorption maxima, potentially causing a bathochromic (red) shift compared to the unsubstituted parent compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and confirm the molecular formula of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode, the primary ion observed would correspond to the 1,6-naphthyridine-4-carboxylate anion.

A key fragmentation pathway in tandem MS (MS/MS) analysis involves the characteristic loss of a neutral carbon dioxide molecule (CO₂, 44 Da) from the parent anion. libretexts.org This fragmentation is a hallmark of carboxylates and provides strong evidence for the presence of this functional group. Further fragmentation would involve the cleavage of the stable naphthyridine ring system. In positive ion mode, adducts with sodium, such as [M+Na]⁺ or [(M-H)+2Na]⁺, might be observed. acdlabs.com

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Motifs

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov Analysis of this compound would confirm the planarity of the fused 1,6-naphthyridine ring system.

Crucially, this technique would elucidate the coordination environment of the sodium cation and the resulting supramolecular architecture. The sodium ion is expected to coordinate with the oxygen atoms of the carboxylate group and potentially with the nitrogen atoms of the naphthyridine rings of adjacent molecules. researchgate.net These ionic interactions would be the primary forces driving the crystal packing, likely leading to the formation of extended one-, two-, or three-dimensional coordination networks. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical compounds, including this compound. This method offers high resolution and sensitivity, making it ideal for separating the main compound from any potential process-related impurities or degradation products. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to ensure that all possible impurities are adequately resolved from the main analyte peak.

The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and quantification. Given the polar nature of the carboxylate group and the aromatic N-heterocyclic ring system, a C18 column is a common choice for the stationary phase, providing a hydrophobic surface for interaction.

The mobile phase composition is critical for achieving good peak shape and resolution. A typical mobile phase for compounds of this nature consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous phase is often acidified with formic acid or phosphoric acid to control the ionization state of the carboxylate and the nitrogen atoms in the naphthyridine ring, which helps in achieving sharp and symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of both polar and non-polar impurities. For instance, a gradient can be programmed to run from a low to a high concentration of acetonitrile over a short period to separate a wide range of potential impurities. nih.gov

UV detection is commonly used for the analysis of chromophoric compounds like this compound. The selection of an appropriate detection wavelength is based on the UV absorbance spectrum of the molecule, typically at a wavelength of maximum absorbance to ensure high sensitivity. For naphthyridine derivatives, this is often in the range of 230-290 nm.

A representative HPLC method for the purity assessment of this compound is detailed in the table below. This method is based on established analytical practices for structurally related N-heterocyclic and aromatic carboxylic acid compounds. nih.govsielc.com

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0.0 | |

| 15.0 | |

| 20.0 | |

| 20.1 | |

| 25.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (1:1 v/v) |

Detailed Research Findings

In a typical purity analysis using the method described above, a solution of this compound is prepared in the diluent and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the active compound and potentially several smaller peaks representing impurities. The retention time of the main peak is a characteristic feature used for its identification under the specified conditions.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for the vast majority of the total peak area. The method's ability to separate the main compound from its potential impurities is crucial and is assessed during method validation through forced degradation studies. In these studies, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. A well-developed stability-indicating method will be able to resolve all these degradation products from the parent compound.

The table below illustrates hypothetical results from a purity analysis of a batch of this compound, including the retention times and area percentages for the main peak and potential impurities.

Table 2: Illustrative Chromatographic Results for Purity Analysis

| Peak Identification | Retention Time (min) | Area (%) |

| Impurity A | 4.8 | 0.08 |

| Impurity B | 7.2 | 0.12 |

| This compound | 9.5 | 99.75 |

| Impurity C | 12.3 | 0.05 |

The data presented in Table 2 indicates a high-purity sample, with the main compound having an area percentage of 99.75%. The method demonstrates good resolution of the main peak from three minor impurities with different retention times, showcasing its suitability for purity assessment.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Frontier Molecular Orbital (FMO) Analysis

FMO theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

Proton Affinities and Ionization Energies

DFT calculations can be used to compute the proton affinity and ionization energy of a molecule. Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Ionization energy is the minimum energy required to remove an electron from a gaseous atom or molecule. These values provide insights into the basicity and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

NBO analysis provides a localized picture of the bonding in a molecule. It is used to study charge delocalization, hyperconjugative interactions, and the nature of the bonds between atoms. This analysis can reveal important details about the stability and reactivity of a molecule.

Tautomerism and Conformational Analysis via Quantum Chemical Methods

Quantum chemical methods can be employed to study the relative stabilities of different tautomers and conformers of a molecule. By calculating the energies of various possible structures, the most stable forms in the gas phase and in different solvents can be identified.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the feasibility of a proposed mechanism can be assessed.

Prediction of Non-Linear Optical (NLO) Characteristics

Computational chemistry and theoretical studies serve as powerful tools to predict and understand the non-linear optical (NLO) properties of novel materials. For the 1,6-naphthyridine (B1220473) framework, theoretical investigations, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to elucidate its potential for NLO applications. These studies focus on calculating key parameters that govern the NLO response of the molecule.

Research into 1,6-naphthyridine derivatives has indicated their potential for exhibiting second harmonic generation upon excitation with a laser. nih.gov Computational methods allow for the estimation of the first-order hyperpolarizability (β), a critical measure of a molecule's NLO activity. Solvatochromism studies, which examine the shift in a substance's color in response to the polarity of the solvent, have been used in conjunction with theoretical calculations to estimate the enhancement in dipole moments upon excitation and the corresponding values of first-order hyperpolarizability. nih.gov

For analogous compounds like 2,7-naphthyridine (B1199556) derivatives, DFT and TD-DFT methods have been successfully used to investigate NLO parameters. rsc.org Such computational approaches can determine how the frontier molecular orbital (FMO) energy gap and hyperpolarizability can be tuned, which is crucial for developing effective organic NLO materials. rsc.org These theoretical studies often analyze the impact of different electron donor and acceptor groups on the naphthyridine scaffold to optimize the NLO response. researchgate.net

The primary parameters calculated in these theoretical studies include the static and dynamic hyperpolarizabilities. The dynamic hyperpolarizability values for phenomena such as the electro-optic Pockels effect and second harmonic generation are often calculated at specific dispersion frequencies, for instance, 1064 nm and 1907 nm. rsc.org The results from these calculations help in understanding the structure-property relationships that govern the NLO characteristics of the 1,6-naphthyridine core structure.

Below are representative tables that illustrate the type of data generated from such computational studies on naphthyridine derivatives.

Table 1: Theoretical NLO Parameters for a Hypothetical 1,6-Naphthyridine Derivative

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 25.0 | a.u. |

| First Hyperpolarizability (β) | 150 | a.u. |

Table 2: Calculated Hyperpolarizability Components for a Hypothetical 1,6-Naphthyridine Derivative

| Component | Value (a.u.) |

|---|---|

| β_x | 85.2 |

| β_y | -30.5 |

| β_z | 15.8 |

| Total β | 150 |

These tables showcase the kind of quantitative predictions that computational chemistry provides in the assessment of the NLO potential of compounds based on the 1,6-naphthyridine scaffold.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Valuable Synthons in Organic Synthesis

The 1,6-naphthyridine (B1220473) core is a prevalent motif in numerous natural products and pharmacologically active molecules. nih.govrsc.org Consequently, the development of efficient synthetic routes to functionalized 1,6-naphthyridines is of considerable interest. Sodium;1,6-naphthyridine-4-carboxylate and its parent acid, 1,6-naphthyridine-4-carboxylic acid, serve as crucial intermediates in the synthesis of more complex molecular architectures.

Various synthetic strategies have been developed to construct the 1,6-naphthyridine framework. One-pot multicomponent reactions have proven to be an efficient method for generating highly substituted 1,6-naphthyridines. For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a methylene-activated compound can yield functionalized nih.govnih.gov-naphthyridines in excellent yields. mdpi.com Another approach involves the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon, to produce fused polycyclic 1,6-naphthyridin-4-amines. nih.gov This method is noted for its mild conditions and scalability.

The reactivity of the 1,6-naphthyridine ring system allows for a wide range of transformations, making it a valuable synthon. For example, 1,6-naphthyridine-5,7-diones can be synthesized and subsequently converted to highly reactive 1,6-naphthyridine-5,7-ditriflates. These ditriflates are stable yet readily undergo one-pot difunctionalization reactions, providing rapid access to diverse, drug-like molecules. researchgate.net Furthermore, the strategic placement of functional groups, such as chloro-substituents, on the naphthyridine scaffold allows for subsequent nucleophilic substitution reactions, expanding the diversity of accessible derivatives. researchgate.net

The following table summarizes various synthetic methods for 1,6-naphthyridine derivatives:

| Synthetic Method | Starting Materials | Key Features |

| Multicomponent Reaction | Aromatic aldehyde, amine, methylene-activated compound | One-pot, high efficiency, excellent yields |

| Friedel–Crafts Cycloaromatisation | 4-(arylamino)nicotinonitriles | Mild conditions, scalable, cyano group as one-carbon synthon |

| Tandem Nitrile Hydration/Cyclization | 2-cyanoalkyl nicotinic esters | Access to 1,6-naphthyridine-5,7-diones and reactive ditriflates |

| Condensation Reactions | 4-aminonicotinaldehyde, active methylene (B1212753) compounds | Formation of 1,6-naphthyridin-2(1H)-ones |

Catalysis and Organocatalysis Involving 1,6-Naphthyridine Scaffolds

While the synthesis of 1,6-naphthyridines often employs catalysts, the application of the 1,6-naphthyridine scaffold itself as a catalyst is a developing area of research. The presence of two nitrogen atoms within the bicyclic structure provides potential coordination sites for metal centers, suggesting their utility as ligands in catalysis. Additionally, the aromatic system can be functionalized to create organocatalysts.

One example of catalysis related to 1,6-naphthyridine synthesis involves the use of camphor (B46023) sulfonic acid (CSA) as an organocatalyst. researchgate.netekb.eg In a multi-component coupling reaction, CSA facilitates the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. researchgate.netekb.eg Although in this case the naphthyridine is the product, it highlights the interaction of the reacting species with an organocatalyst to form the desired scaffold.

The development of chiral 1,6-naphthyridine derivatives is a key step towards their application in asymmetric catalysis. The synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been achieved through methods such as enantioselective transfer hydrogenation. nih.gov These chiral scaffolds are valuable precursors for developing novel ligands for asymmetric metal catalysis or as the core of new organocatalysts. While the direct application of this compound in catalysis is not yet widely reported, its functional groups offer handles for incorporation into more complex catalytic systems.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the 1,6-naphthyridine core, combined with its electron-deficient nature, makes it an excellent candidate for applications in luminescent materials and organic light-emitting diodes (OLEDs). rsc.org Derivatives of 1,6-naphthyridine have been shown to exhibit intriguing photophysical properties, including strong fluorescence and large Stokes shifts. nih.gov

The fluorescence properties of these compounds can be tuned by introducing various substituents onto the naphthyridine scaffold. For example, fused polycyclic 1,6-naphthyridin-4-amines display structure-dependent optical properties, with some derivatives exhibiting excellent absolute fluorescence quantum yields of up to 0.89. nih.gov The introduction of electron-donating groups, such as a diethylamino group, can lead to a significant red-shift in the emission wavelength due to strong intramolecular charge-transfer interactions. nih.gov

The promising luminescent properties of 1,6-naphthyridine derivatives have led to their investigation as emitters in OLEDs. Donor-acceptor systems where the naphthyridine moiety acts as the electron acceptor have been successfully employed in host-guest OLED systems. rsc.org The ease of structural modification allows for the fine-tuning of their electroluminescent properties. For instance, naphthyridine-based iridium(III) complexes have been developed as phosphorescent emitters for OLEDs, achieving high external quantum efficiencies and tunable emission from green to red.

The table below highlights the photophysical properties of selected 1,6-naphthyridine derivatives:

| Compound Type | Key Photophysical Property | Potential Application |

| Fused polycyclic 1,6-naphthyridin-4-amines | High fluorescence quantum yields (up to 0.89) | Fluorescent probes, luminescent materials |

| 1,6-Naphthyridin-7(6H)-ones | Dual fluorescence, large Stokes shifts | Biological imaging, materials science |

| Naphthyridine-based Iridium(III) complexes | High photoluminescence quantum yields, tunable emission | Organic Light-Emitting Diodes (OLEDs) |

Supramolecular Building Blocks and Host-Guest Systems

The ability of the 1,6-naphthyridine scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry. These interactions can be harnessed to construct complex, self-assembled architectures and to design host molecules for molecular recognition.

Naphthyridine derivatives have been utilized as hosts in host-guest systems, demonstrating their capacity for molecular recognition. For example, receptors incorporating naphthyridine moieties have shown to be effective binders for biologically relevant molecules like biotin (B1667282) derivatives, with the interaction being stabilized by hydrogen bonds. nih.govrsc.org The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, contributing to the binding affinity and selectivity of the host molecule.

The rigid structure of the 1,6-naphthyridine core also makes it an attractive building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov The carboxylate group in this compound provides a coordination site for metal ions, enabling the formation of extended network structures. The self-assembly of these building blocks can lead to materials with tailored porosity and functionality for applications in areas such as gas storage and catalysis. Furthermore, naphthyridine-based hosts have been designed for anion recognition, where the electron-deficient nature of the aromatic system can contribute to the binding of anionic guests. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1,6-Naphthyridines

The construction of the 1,6-naphthyridine (B1220473) core has traditionally been achieved through classic reactions like the Skraup synthesis, which often require harsh conditions. acs.org Modern organic synthesis is trending towards methodologies that are not only efficient and versatile but also environmentally sustainable. Future research will likely focus on refining and discovering new synthetic routes that offer higher yields, greater molecular diversity, and a reduced environmental footprint.

Novel synthetic strategies are moving beyond traditional methods. Multi-component reactions (MCRs), where three or more reactants combine in a single step, represent a highly efficient approach to generating complex 1,6-naphthyridine derivatives. ekb.egresearchgate.net These reactions are valued for their high atom economy and procedural simplicity. Another innovative approach involves the intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, which utilizes the cyano group as a one-carbon synthon to build the second ring of the naphthyridine system under mild acidic conditions. rsc.orgresearchgate.netnih.gov

A significant emerging trend is the adoption of green chemistry principles. This includes the use of environmentally benign solvents like water, the application of microwave irradiation to accelerate reactions and improve yields, and the development of solvent-free techniques such as "grindstone chemistry". researchgate.nettandfonline.comdntb.gov.uamdpi.com The use of recyclable catalysts is also a key aspect of sustainable synthesis. researchgate.net These green methodologies not only reduce chemical waste but can also provide access to novel derivatives that are difficult to obtain through conventional means. derpharmachemica.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High efficiency, atom economy, rapid access to complexity. | ekb.egresearchgate.net |

| Intramolecular Cycloaromatisation | Uses 4-(arylamino)nicotinonitriles with an acid mediator. | Mild conditions, good to excellent yields, gram-scale feasibility. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction. | Rapid reaction times, often higher yields, eco-friendly. | mdpi.comderpharmachemica.com |

| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, low cost, simple methodology. | researchgate.net |